molecular formula C15H19NO4 B1383765 1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 2059937-93-6

1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No. B1383765
M. Wt: 277.31 g/mol
InChI Key: DEFXTMAIUBDBLO-UHFFFAOYSA-N
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Description

The compound “1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid” belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring . The tert-butoxycarbonyl (BOC) group is a common protecting group used in organic synthesis, particularly for amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic. The BOC group is generally stable under basic and neutral conditions but can be removed under acidic conditions .

Scientific Research Applications

1. Synthesis and Biological Evaluation of N-Boc Piperazine Derivatives

  • Application Summary: N-Boc piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
  • Methods of Application: The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies. The structures were further confirmed by single crystal X-ray diffraction analysis .
  • Results/Outcomes: The antibacterial and antifungal activities of both the compounds have been studied against several microorganisms, and were found to be moderately active .

2. Synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline Systems

  • Application Summary: The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems led to a series of structurally novel compounds. These compounds are considered as possible drug candidates due to their wide range of biological activity and medicinal applications .
  • Methods of Application: The compounds were synthesized by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
  • Results/Outcomes: The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .

3. Stat Modulators and Uses Thereof

  • Application Summary: This patent discusses the use of certain heterocyclic compounds as STAT modulators . While the specific compound you mentioned is not listed, it’s possible that it could have similar properties or uses.
  • Methods of Application: The patent does not provide specific methods of application or experimental procedures .
  • Results/Outcomes: The patent claims the benefit of priority to U.S. Provisional Application No. 63/297,874 .

4. Cereblon Ligands and Bifunctional Compounds Comprising the Same

  • Application Summary: These patents discuss the synthesis of bifunctional compounds that include cereblon ligands . Again, while the specific compound you mentioned is not listed, it’s possible that it could be used in a similar context.
  • Methods of Application: The patents provide some information on the synthesis of these compounds, but do not provide specific methods of application or experimental procedures .
  • Results/Outcomes: The patents do not provide specific results or outcomes .

properties

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-9-6-5-7-11-10(9)8-12(13(17)18)16(11)14(19)20-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFXTMAIUBDBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(N(C2=CC=C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 2
1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 3
1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 4
1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 6
1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid

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